molecular formula C26H18O B13129161 9h,9'h-9,9'-Bifluoren-9-ol CAS No. 981-46-4

9h,9'h-9,9'-Bifluoren-9-ol

Cat. No.: B13129161
CAS No.: 981-46-4
M. Wt: 346.4 g/mol
InChI Key: IWBUECZRKGFTSX-UHFFFAOYSA-N
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Description

9H,9’H-[9,9’-Bifluoren]-9-ol is an organic compound with the molecular formula C26H18O It is a derivative of bifluorene, where a hydroxyl group is attached to the central carbon of the bifluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H,9’H-[9,9’-Bifluoren]-9-ol typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which undergoes a coupling reaction to form bifluorene.

    Hydroxylation: The bifluorene is then subjected to hydroxylation, where a hydroxyl group is introduced at the central carbon. This can be achieved using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of 9H,9’H-[9,9’-Bifluoren]-9-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9H,9’H-[9,9’-Bifluoren]-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming bifluorene.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 9H,9’H-[9,9’-Bifluoren]-9-one.

    Reduction: Formation of bifluorene.

    Substitution: Formation of 9H,9’H-[9,9’-Bifluoren]-9-halide.

Scientific Research Applications

9H,9’H-[9,9’-Bifluoren]-9-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9H,9’H-[9,9’-Bifluoren]-9-ol involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Bifluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    9-Butyl-9H,9’H-[9,9’-Bifluoren]: Contains a butyl group instead of a hydroxyl group, altering its chemical properties and applications.

Uniqueness

9H,9’H-[9,9’-Bifluoren]-9-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

9-(9H-fluoren-9-yl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O/c27-26(23-15-7-5-11-19(23)20-12-6-8-16-24(20)26)25-21-13-3-1-9-17(21)18-10-2-4-14-22(18)25/h1-16,25,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBUECZRKGFTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4(C5=CC=CC=C5C6=CC=CC=C64)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298848
Record name 9h,9'h-9,9'-bifluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

981-46-4
Record name NSC126444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h,9'h-9,9'-bifluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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